molecular formula C6H9N3O B1419522 6-Ethoxypyrimidin-4-amine CAS No. 3289-43-8

6-Ethoxypyrimidin-4-amine

Cat. No. B1419522
CAS RN: 3289-43-8
M. Wt: 139.16 g/mol
InChI Key: UQLUVBGBWSHZDK-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives . It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Molecular Structure Analysis

The molecular structure of 6-Ethoxypyrimidin-4-amine consists of a pyrimidine ring with an ethoxy group at the 6-position and an amine group at the 4-position . The InChI code for this compound is 1S/C6H9N3O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Ethoxypyrimidin-4-amine are not available, pyrimidines are known to participate in a variety of reactions. For instance, they can act as nucleophiles in reactions with aldehydes .


Physical And Chemical Properties Analysis

6-Ethoxypyrimidin-4-amine is a solid at room temperature . It has a molecular weight of 139.16 . The compound should be stored in a refrigerator .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

6-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLUVBGBWSHZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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